molecular formula C18H15NO3 B1668940 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide CAS No. 135-62-6

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Cat. No.: B1668940
CAS No.: 135-62-6
M. Wt: 293.3 g/mol
InChI Key: AQYMRQUYPFCXDM-UHFFFAOYSA-N
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Description

It is a naphthalenecarboxamide derivative, specifically 3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Naphthol AS-OL, also known as 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide, is an organic compound used as a coupling partner in the preparation of some azo dyes . The primary targets of this compound are the enzymes involved in the synthesis of these dyes.

Mode of Action

The compound interacts with its targets by coupling with diazonium salts to form azo dyes . This interaction results in a change in the chemical structure of the diazonium salts, leading to the formation of the dye.

Biochemical Pathways

The biochemical pathway affected by Naphthol AS-OL is the synthesis of azo dyes. The compound acts as a precursor in this pathway, coupling with diazonium salts to form the dye . The downstream effects of this pathway include the production of various azo dyes, which have applications in industries such as textiles and printing.

Action Environment

The action of Naphthol AS-OL is influenced by various environmental factors. For instance, the efficiency of the coupling reaction with diazonium salts can be affected by factors such as temperature, pH, and the presence of other chemicals . Stability of the compound can also be influenced by these factors.

Biochemical Analysis

Biochemical Properties

Naphthol AS-OL plays a crucial role in biochemical reactions, particularly in the determination of enzyme activities. It is commonly used as a substrate in histochemical assays to detect the activity of enzymes such as alkaline and acid phosphatases . The compound interacts with these enzymes, resulting in the release of naphthol, which then couples with diazonium salts to form colored azo-dyes. This reaction is used to visualize and quantify enzyme activities in various biological samples .

Cellular Effects

Naphthol AS-OL influences various cellular processes, including enzyme activity and cellular metabolism. In histochemical assays, the compound is used to detect enzyme activities within cells, providing insights into cellular function and metabolism . The interaction of Naphthol AS-OL with enzymes such as phosphatases can affect cell signaling pathways and gene expression, as these enzymes play critical roles in regulating these processes .

Molecular Mechanism

The molecular mechanism of Naphthol AS-OL involves its interaction with specific enzymes, leading to the release of naphthol. This naphthol then couples with diazonium salts to form colored azo-dyes, which can be detected and quantified . The binding of Naphthol AS-OL to enzymes such as alkaline and acid phosphatases is a key step in this process, as it allows for the visualization of enzyme activity in biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthol AS-OL can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that Naphthol AS-OL can maintain its activity over extended periods, making it a reliable reagent for biochemical assays .

Dosage Effects in Animal Models

The effects of Naphthol AS-OL in animal models can vary with different dosages. At lower doses, the compound is effective in detecting enzyme activities without causing significant toxicity . At higher doses, there may be threshold effects and potential toxicity, which can impact the overall health and function of the animal . It is important to optimize the dosage to achieve accurate results while minimizing adverse effects .

Metabolic Pathways

Naphthol AS-OL is involved in metabolic pathways related to enzyme activity and substrate conversion. The compound interacts with enzymes such as alkaline and acid phosphatases, which play critical roles in various metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within cells, providing valuable insights into cellular metabolism .

Transport and Distribution

Within cells and tissues, Naphthol AS-OL is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function in biochemical assays . Understanding the transport and distribution of Naphthol AS-OL is essential for optimizing its use in research applications .

Subcellular Localization

The subcellular localization of Naphthol AS-OL is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments . Studying the subcellular localization of Naphthol AS-OL provides insights into its role in cellular processes and enzyme activity .

Preparation Methods

The synthesis of NSC50680 involves several steps, starting with the preparation of the naphthalene ring system. The reaction typically involves the condensation of 2-naphthol with an appropriate amine, such as 2-methoxyaniline, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial production methods for NSC50680 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

NSC50680 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.

Scientific Research Applications

NSC50680 has a wide range of applications in scientific research:

Comparison with Similar Compounds

NSC50680 can be compared with other naphthalenecarboxamide derivatives and similar compounds:

The uniqueness of NSC50680 lies in its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells through p53-dependent pathways sets it apart from other similar compounds.

Properties

IUPAC Name

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYMRQUYPFCXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68556-01-4 (mono-hydrochloride salt)
Record name C.I. 37530
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626
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DSSTOX Substance ID

DTXSID6038877
Record name 3-Hydroxy-2-naphthoic o-anisidide
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Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-
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CAS No.

135-62-6
Record name 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-62-6
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Record name C.I. 37530
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Record name Naphthol AS-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680
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Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-
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Record name 3-Hydroxy-2-naphthoic o-anisidide
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Record name 3-hydroxy-2'-methoxy-2-naphthanilide
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Record name NAPTHOL ASOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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